molecular formula C17H18O2 B1629833 3-(4-Methoxyphenyl)-3'-methylpropiophenone CAS No. 898775-49-0

3-(4-Methoxyphenyl)-3'-methylpropiophenone

Cat. No. B1629833
CAS RN: 898775-49-0
M. Wt: 254.32 g/mol
InChI Key: HNUKSLZHPCWLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-3'-methylpropiophenone, also known as 4'-Methylpropiophenone, is a chemical compound that belongs to the class of aryl ketones. It is widely used in the field of scientific research due to its unique properties and characteristics. This compound is a white solid with a molecular weight of 206.28 g/mol and a melting point of 114-116°C.

Scientific Research Applications

Palladium-catalyzed Arylation

2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation via C-C and C-H bond cleavages upon treatment with excess aryl bromides in the presence of a palladium catalyst. This process yields 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, highlighting a pathway for synthesizing complex organic compounds which could be related to the research on 3-(4-Methoxyphenyl)-3'-methylpropiophenone (Wakui et al., 2004).

Friedel–Crafts Acylation

The synthesis of 4-methoxypropiophenone, a compound closely related to 3-(4-Methoxyphenyl)-3'-methylpropiophenone, was achieved via Friedel–Crafts acylation of anisole with propionic anhydride using a novel mesoporous superacid catalyst UDCaT-5 under solvent-free conditions. This method shows potential for synthesizing fine chemicals and pharmaceuticals, indicating a similar utility for the subject compound (Yadav & George, 2006).

Organophosphorus Compound Synthesis

The reaction of Lawesson's Reagent with aromatic dihydroxy compounds provides a simple new route to 1,3,2-dioxaphospholane-2-sulfide derivatives. This reaction mechanism could offer insights into functional group transformations applicable to 3-(4-Methoxyphenyl)-3'-methylpropiophenone for synthesizing organophosphorus compounds (Shabana, Osman, & Atrees, 1994).

Allosteric Modifiers of Hemoglobin

The study of allosteric modifiers of hemoglobin introduces compounds structurally related to 3-(4-Methoxyphenyl)-3'-methylpropiophenone. These compounds significantly decrease the oxygen affinity of human hemoglobin, suggesting potential medical applications in areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).

Substrate Interaction with Esterases

Investigating methyl phenylalkanoates as substrates for esterases highlights the importance of the correct distance between the aromatic group and the ester bond for enzyme activity. This research can inform the design of esterase substrates and inhibitors based on modifications of 3-(4-Methoxyphenyl)-3'-methylpropiophenone (Kroon et al., 1997).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUKSLZHPCWLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644258
Record name 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-3'-methylpropiophenone

CAS RN

898775-49-0
Record name 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 3
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 4
Reactant of Route 4
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 5
Reactant of Route 5
3-(4-Methoxyphenyl)-3'-methylpropiophenone
Reactant of Route 6
Reactant of Route 6
3-(4-Methoxyphenyl)-3'-methylpropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.